molecular formula C16H16ClN5O B4346831 N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B4346831
M. Wt: 329.78 g/mol
InChI Key: MENYGPKBSLCGPC-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a benzyl group and the other with a chloro and methyl group

Preparation Methods

The synthesis of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of 1-benzyl-1H-pyrazole-3-carboxylic acid: This can be synthesized by the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation.

    Synthesis of 4-chloro-3-methyl-1H-pyrazole: This can be prepared by reacting 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of 1-benzyl-1H-pyrazole-3-carboxylic acid with 4-chloro-3-methyl-1H-pyrazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

    N-(1-phenyl-1H-pyrazol-3-yl)-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide: Contains a phenyl group instead of a benzyl group, which may influence its binding affinity and selectivity for molecular targets.

    N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Lacks the methyl substituent, which may alter its physicochemical properties and biological effects.

The uniqueness of N1-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(4-chloro-3-methylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-12-14(17)10-22(19-12)11-16(23)18-15-7-8-21(20-15)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYGPKBSLCGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

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